Home > Products > Screening Compounds P60168 > Baloxavir marboxil
Baloxavir marboxil - 1985606-14-1

Baloxavir marboxil

Catalog Number: EVT-260908
CAS Number: 1985606-14-1
Molecular Formula: C27H23F2N3O7S
Molecular Weight: 571.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Baloxavir marboxil is a novel antiviral agent classified as a cap-dependent endonuclease inhibitor. It is the first in its class to be licensed for treating influenza virus infection in Japan and the USA. [] Baloxavir marboxil is a prodrug that is rapidly metabolized into its active form, baloxavir acid, in the body. [, ] It is primarily studied for its effectiveness against influenza A and B viruses, including strains resistant to neuraminidase inhibitors. [, , , ] In scientific research, baloxavir marboxil is used as a tool to understand influenza virus replication and to develop new antiviral therapies.

Future Directions
  • Optimizing dosing regimens: Further research is needed to optimize dosing regimens, particularly for young children, to mitigate the emergence of resistant viruses. []
  • Combination therapy: Exploring the potential benefits of combining baloxavir marboxil with other antiviral drugs, such as neuraminidase inhibitors, could lead to improved efficacy and a reduced risk of resistance development. [, , ]
  • Broader antiviral activity: Investigating the potential of baloxavir marboxil against other viral infections, such as HADV and SARS-CoV-2, based on initial in silico studies, could expand its therapeutic applications. [, ]
  • Resistance surveillance: Continuous surveillance for the emergence and spread of baloxavir-resistant influenza viruses is crucial to ensure its long-term effectiveness. [, , ]
Synthesis Analysis

The synthesis of baloxavir marboxil has evolved through various methods aimed at improving efficiency and yield. One notable approach involves a stereoselective synthesis using L-serine as a starting material. This method includes diastereoselective cyclization to form the tricyclic triazinanone core, followed by photoredox decarboxylation to remove the carboxyl group .

Another method utilizes a combination of diphenylcarbinol and other reagents under controlled conditions (100 °C for 12 hours), followed by extraction and purification processes such as column chromatography. This multi-step synthesis results in high-purity products with effective yields . Recent advancements have introduced greener methodologies, including microwave-assisted synthesis, which enhances reaction speed while minimizing waste .

Molecular Structure Analysis

The molecular structure of baloxavir marboxil features a tricyclic core with a chiral center, contributing to its biological activity. The compound's chemical formula is C19H22F2N2O3, and its molecular weight is approximately 358.39 g/mol. The structure includes functional groups such as amines and ketones, which are crucial for its interaction with viral components.

Structural Data

  • Molecular Formula: C19H22F2N2O3
  • Molecular Weight: 358.39 g/mol
  • Key Functional Groups: Tricyclic structure, amine groups, ketone groups
Chemical Reactions Analysis

Baloxavir marboxil undergoes several chemical reactions during its synthesis, primarily involving nucleophilic substitutions and cyclization processes. For instance, the initial reaction involves the formation of intermediates through nucleophilic attack facilitated by L-serine derivatives.

The final product formation includes purification steps such as extraction and crystallization to isolate baloxavir marboxil from reaction mixtures. The reaction conditions are optimized to ensure high yields and purity levels of the final product .

Mechanism of Action

Baloxavir marboxil exerts its antiviral effects by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase complex. This inhibition prevents the virus from utilizing host cell machinery for mRNA capping, which is essential for viral mRNA stability and translation.

Process Details

  1. Binding: Baloxavir marboxil binds to the endonuclease active site of the viral polymerase.
  2. Inhibition: This binding blocks the cleavage of host mRNA caps necessary for viral mRNA synthesis.
  3. Result: The inhibition leads to reduced viral protein production and ultimately limits viral replication.

Data from studies indicate that baloxavir marboxil has a higher binding affinity compared to other antiviral agents, making it effective even against resistant strains of influenza .

Physical and Chemical Properties Analysis

Baloxavir marboxil exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture
  • Melting Point: Approximately 100 °C

These properties are critical for its formulation into pharmaceutical preparations, ensuring efficacy during storage and administration .

Applications

Baloxavir marboxil is primarily used in clinical settings for treating influenza infections in adults and children aged one year and older. Its unique mechanism allows it to be effective against strains resistant to other antiviral medications, making it a valuable option in pandemic situations or during seasonal outbreaks.

Additionally, ongoing research explores its potential applications beyond influenza, including investigations into its efficacy against other RNA viruses due to its mechanism of action targeting viral polymerases .

Mechanisms of Action

Molecular Targets in Influenza Virus Replication

Baloxavir marboxil (BXM) is a first-in-class prodrug rapidly hydrolyzed to its active metabolite, baloxavir acid (BXA), which selectively targets the polymerase acidic (PA) protein subunit of influenza A and B viruses. The PA subunit houses the cap-dependent endonuclease (CEN) domain, a highly conserved enzymatic site critical for viral replication [1] [4]. Unlike neuraminidase inhibitors (e.g., oseltamivir) or M2 ion channel blockers, BXA disrupts the viral RNA polymerase complex—a heterotrimer comprising PA, PB1 (RNA-dependent RNA polymerase), and PB2 (cap-binding subunit) [2] [6]. This complex executes "cap-snatching," whereby PB2 captures host mRNA caps, and PA cleaves 10–13 nucleotides downstream to generate primers for viral mRNA synthesis [1] [7].

Table 1: Influenza Virus Polymerase Complex Subunits and Functions

SubunitFunctionBXA Target
PACap-dependent endonuclease cleavageDirect inhibition
PB1RNA-dependent RNA polymerase activityNot targeted
PB2Host mRNA cap bindingNot targeted

Cap-Dependent Endonuclease Inhibition Dynamics

BXA inhibits CEN by chelating two magnesium ions (Mg²⁺) in the enzyme’s active site, which are essential for endonuclease activity [1] [8]. Structural studies reveal that BXA’s keto-enol moiety forms critical coordination bonds with Mg²⁺, while its hydrophobic groups engage in van der Waals interactions with conserved PA residues (e.g., Ala20, Tyr24, Ile38) [1] [7]. This binding sterically occludes the catalytic center, preventing cleavage of host mRNA caps [5].

Resistance emerges primarily via the PA-I38T substitution (isoleucine to threonine at position 38), which reduces BXA affinity by disrupting van der Waals contacts. In influenza A, I38T causes a 30–50-fold increase in half-maximal effective concentration (EC₅₀), while in influenza B, resistance is milder (7-fold increase) [7]. Co-crystal structures confirm that I38T destabilizes BXA binding without altering the enzyme’s catalytic function, enabling viral escape [7] [8].

Table 2: Impact of PA-I38T Mutation on BXA Susceptibility

Virus TypeFold Change in EC₅₀Replicative Fitness
Influenza A30–50×Severely impaired
Influenza BModerately impaired

Enzymatic Interference with Viral mRNA Synthesis

By inhibiting CEN, BXA blocks the initiation of viral mRNA synthesis, halting the production of essential viral proteins. Without functional primers, the PB1 subunit cannot transcribe viral mRNA, collapsing the replication cycle within 24 hours of treatment [3] [4]. In vitro assays demonstrate BXA’s potency, with IC₅₀ values of 1.4–3.1 nM for influenza A and 4.5–8.9 nM for influenza B [2] [6].

This mechanism translates to rapid reductions in viral load. Clinical trials show BXM-treated patients exhibit >100-fold decreases in viral titer within 24 hours compared to placebo, surpassing neuraminidase inhibitors in speed of virological effect [3] [4]. Notably, BXA remains effective against oseltamivir-resistant strains (e.g., H274Y-NA mutants) and avian influenza variants (e.g., H5N1, H7N9), underscoring its distinct target [4] [6].

Properties

CAS Number

1985606-14-1

Product Name

Baloxavir marboxil

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate

Molecular Formula

C27H23F2N3O7S

Molecular Weight

571.6 g/mol

InChI

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1

InChI Key

RZVPBGBYGMDSBG-GGAORHGYSA-N

SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Solubility

Soluble in DMSO

Synonyms

Baloxavir marboxil; S 033188; S-033188; S033188; Xofluza;

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.